molecular formula C30H48O4 B1193941 Gratiogenin CAS No. 7067-16-5

Gratiogenin

Cat. No. B1193941
CAS RN: 7067-16-5
M. Wt: 472.7 g/mol
InChI Key: DJFUSGZOFOKWFY-HVNJZMCDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gratiogenin is a triterpenoid saponin.

Scientific Research Applications

Stereochemistry of Gratiogenin

Gratiogenin, obtained from Gratiola officinalis L., has its configuration at C_(20) and C_(24) established as S. This was determined through ~1H NMR technique using lanthanide shift reagent, contributing to the understanding of its stereochemistry (L. Gan, 1984).

Therapeutic Potential for Neurological Diseases

Diosgenin, a steroidal sapogenin present in medicinal herbs and related to gratiogenin, shows promise in the treatment of neurological diseases. It has been studied for its efficacy in Parkinson's disease, Alzheimer's disease, brain injury, neuroinflammation, and ischemia. Its therapeutic mechanisms involve mediating different signaling pathways, which could lead to effective therapeutic agents for these conditions (Bangrong Cai et al., 2020).

Pharmacological Review and Therapeutic Perspectives

Diosgenin has demonstrated high potential in the treatment of disorders like cancer, diabetes, arthritis, asthma, and cardiovascular disease. Preclinical studies have shown promising effects in various pathologies, including neuroprotection and atherosclerosis. Clinical investigations have also highlighted diosgenin's non-toxic nature and benefits on cognitive function and menopause (Prabhakar Semwal et al., 2022).

GR Activation in Metabolic Tissues

The glucocorticoid receptor (GR) is a critical target in the treatment of severe inflammation. The molecular and tissue-specific level effects of glucocorticoid signaling, particularly in metabolic tissues like liver and adipose tissue, are important for understanding the therapeutic efficacy and side effects of glucocorticoid use. This includes the exploration of protein mediators of glucocorticoid response (Rucha A Patel et al., 2014).

In Vitro Phyto-Synergy in Medicinal Plants

Studies on Croton gratissimus, related to Gratiogenin, show significant antimicrobial efficacy in various plant part combinations. This suggests that combination therapy in traditional medicine, where different complex metabolic pools collectively contribute, can enhance biological activity, indicating a potential area for research in gratiogenin-related compounds (S. V. van Vuuren & A. Viljoen, 2008).

Molecular Docking and Steroidal Sapogenins

Steroidal sapogenins (SS), structurally similar to steroidal drugs, have potential as agonists for the glucocorticoid receptor (GR), which regulates development, metabolism, and inflammation. This suggests that compounds like gratiogenin could have therapeutic potential in inflammation-related diseases (P. Suresh et al., 2021).

properties

CAS RN

7067-16-5

Product Name

Gratiogenin

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1

InChI Key

DJFUSGZOFOKWFY-HVNJZMCDSA-N

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C

SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gratiogenin
Reactant of Route 2
Gratiogenin
Reactant of Route 3
Gratiogenin
Reactant of Route 4
Gratiogenin
Reactant of Route 5
Gratiogenin
Reactant of Route 6
Gratiogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.